molecular formula C26H30N2O4 B12179622 N-(3-acetylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(3-acetylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12179622
M. Wt: 434.5 g/mol
InChI Key: MRASPKFXVOYCIM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a unique structural framework. The compound features a cyclohexane ring fused to an isoquinoline moiety, with a 2-methoxyethyl substituent at the 2'-position and a 3-acetylphenyl carboxamide group at the 4'-position. Its molecular formula is C₂₆H₂₈N₂O₅, with a molecular weight of 448.5 g/mol .

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-18(29)19-9-8-10-20(17-19)27-24(30)23-21-11-4-5-12-22(21)25(31)28(15-16-32-2)26(23)13-6-3-7-14-26/h4-5,8-12,17,23H,3,6-7,13-16H2,1-2H3,(H,27,30)

InChI Key

MRASPKFXVOYCIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The starting materials might include 3-acetylphenyl derivatives and isoquinoline derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction could involve the addition of hydrogen atoms, reducing certain functional groups within the molecule.

    Substitution: This reaction might involve replacing one functional group with another, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, N-(3-acetylphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide might be investigated for its potential biological activity. This could include studies on its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Researchers might study its efficacy and safety in treating various diseases or conditions, potentially leading to the development of new drugs.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and understand how the compound exerts its effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to phenyl or naphthoyl substituents in analogs .
  • The 3-acetylphenyl carboxamide may improve binding to aromatic receptor pockets, analogous to the 2,3-difluorophenyl group in MK-0974 .

Comparison with Related Syntheses

Compound Key Reagents/Conditions Yield (%) Reference
Target Compound HATU, DIPEA, N,N-dimethylformamide N/A
13a (Cyanoacetanilide derivative) Diazonium salt, pyridine, 0–5°C 94
MK-0974 Trifluoroethylation, azabenzimidazolone 75

Notes:

  • The use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in suggests that peptide coupling strategies are viable for introducing the 3-acetylphenyl carboxamide group .
  • Low-temperature diazonium coupling (as in ) minimizes side reactions in electron-rich aromatic systems .

Pharmacological and Analytical Comparisons

Bioactivity Profiles

  • However, the absence of a trifluoroethyl group may reduce metabolic stability compared to MK-0974 .
  • 2'-Phenyl Analog : The carboxylic acid derivative shows reduced bioavailability due to high polarity, limiting CNS penetration .

Analytical Data

NMR and IR Signatures :

Compound IR Peaks (cm⁻¹) Notable $^1$H-NMR Shifts (δ, ppm)
Target Compound ~1664 (C=O), ~2214 (C≡N)* δ 2.30 (CH₃), δ 7.81–7.92 (ArH)
13a (Cyanoacetanilide) 1664 (C=O), 2214 (C≡N) δ 2.30 (CH₃), δ 7.81–7.92 (ArH)
MK-0974 1650 (C=O), 1590 (C-F) δ 3.77 (OCH₃), δ 7.00–7.92 (ArH)

*Inferred from structurally similar compounds .

Mass Spectrometry :

  • The target compound’s molecular ion (M⁺) is expected at m/z 448.5 , comparable to MK-0974 (m/z 582.5) but distinct from simpler analogs like 13a (m/z 357) .

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